1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one 1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
Brand Name: Vulcanchem
CAS No.: 920375-60-6
VCID: VC7775484
InChI: InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3
SMILES: CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC
Molecular Formula: C25H27N7O2
Molecular Weight: 457.538

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one

CAS No.: 920375-60-6

Cat. No.: VC7775484

Molecular Formula: C25H27N7O2

Molecular Weight: 457.538

* For research use only. Not for human or veterinary use.

1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one - 920375-60-6

Specification

CAS No. 920375-60-6
Molecular Formula C25H27N7O2
Molecular Weight 457.538
IUPAC Name 1-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-phenylbutan-1-one
Standard InChI InChI=1S/C25H27N7O2/c1-3-21(18-8-5-4-6-9-18)25(33)31-14-12-30(13-15-31)23-22-24(27-17-26-23)32(29-28-22)19-10-7-11-20(16-19)34-2/h4-11,16-17,21H,3,12-15H2,1-2H3
Standard InChI Key QPAFUQMYBWTIDW-UHFFFAOYSA-N
SMILES CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC

Introduction

Structural Features and Potential Biological Activities

  • Triazolopyrimidine Core: This part of the molecule is known for its potential biological activities, including anticancer and antimicrobial effects, as seen in similar triazolopyrimidine derivatives.

  • Piperazine Moiety: Piperazine derivatives often exhibit central nervous system (CNS) activity, suggesting potential applications in neuropharmacology.

  • Phenyl Group: The presence of phenyl groups can contribute to hydrophobic interactions, which are crucial for binding to biological targets .

Synthesis and Characterization

The synthesis of such complex molecules typically involves multi-step organic reactions. Each step requires careful optimization to ensure high yields and purity of the final product. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis are essential for confirming the structure and purity of the compound.

Potential Applications and Research Directions

Given the structural features of this compound, potential applications could include:

  • Pharmaceutical Development: The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in areas where triazolopyrimidine and piperazine derivatives have shown promise.

  • Biological Activity Studies: Further research should focus on assessing the compound's biological activities using computer-aided prediction tools and in vitro assays to understand its mechanism of action.

Comparison with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Triazolopyrimidine Derivative ATriazole ring + phenyl groupAnticancer
Piperazine Derivative BPiperazine + alkyl substituentsCNS activity
Methoxyphenyl Triazole CMethoxy group + triazole linkageAntimicrobial

While specific data on 1-(4-(3-(3-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one is not available, compounds with similar structural motifs have shown significant biological activities.

Future Research Directions

Future studies should focus on:

  • Synthesis Optimization: Improving the synthesis efficiency and yield of the compound.

  • Biological Activity Assessment: Conducting thorough biological activity studies to identify potential therapeutic applications.

  • Structure-Activity Relationship (SAR) Studies: Modifying the compound's structure to enhance its biological activity or pharmacokinetic properties.

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